molecular formula C17H13N3OS B4392905 1-PHENYL-2-[(6-PHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]-1-ETHANONE

1-PHENYL-2-[(6-PHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]-1-ETHANONE

Cat. No.: B4392905
M. Wt: 307.4 g/mol
InChI Key: ZPJDRHCPQDOETA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenyl-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]ethanone is an organic compound that features a phenyl group attached to a triazinylthio moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-PHENYL-2-[(6-PHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]-1-ETHANONE typically involves the reaction of 1-phenyl-2-ethanone with a triazinylthio derivative. One common method involves the use of anthranilic acid and isoamyl nitrite to generate 1,2-dehydrobenzene in situ, which then reacts with the triazinylthio compound .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar reaction conditions as those used in laboratory settings, with optimizations for scale-up and yield improvement.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether.

    Substitution: The phenyl and triazinylthio groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-Phenyl-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-PHENYL-2-[(6-PHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]-1-ETHANONE is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its phenyl and triazinylthio groups. These interactions can modulate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Uniqueness: 1-Phenyl-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]ethanone is unique due to the combination of its phenyl, triazinylthio, and ethanone groups, which confer distinct chemical and biological properties not found in the similar compounds listed above.

Properties

IUPAC Name

1-phenyl-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3OS/c21-16(14-9-5-2-6-10-14)12-22-17-18-11-15(19-20-17)13-7-3-1-4-8-13/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJDRHCPQDOETA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N=N2)SCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-PHENYL-2-[(6-PHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]-1-ETHANONE

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